4-{[(furan-2-ylmethyl)amino]methyl}-N-methylbenzamide hydrochloride

Salt selection Hydrogen‑bond donor count Solubility enhancement

4‑{[(Furan‑2‑ylmethyl)amino]methyl}‑N‑methylbenzamide hydrochloride is a synthetic benzamide derivative containing a furan‑2‑ylmethyl‑aminomethyl substituent at the para‑position and an N‑methyl amide side chain. It is supplied as a hydrochloride salt (molecular formula C₁₄H₁₇ClN₂O₂, MW = 280.75 g mol⁻¹) with a typical purity specification of 95 %.

Molecular Formula C14H17ClN2O2
Molecular Weight 280.75
CAS No. 1171752-03-6
Cat. No. B2747391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[(furan-2-ylmethyl)amino]methyl}-N-methylbenzamide hydrochloride
CAS1171752-03-6
Molecular FormulaC14H17ClN2O2
Molecular Weight280.75
Structural Identifiers
SMILESCNC(=O)C1=CC=C(C=C1)CNCC2=CC=CO2.Cl
InChIInChI=1S/C14H16N2O2.ClH/c1-15-14(17)12-6-4-11(5-7-12)9-16-10-13-3-2-8-18-13;/h2-8,16H,9-10H2,1H3,(H,15,17);1H
InChIKeyQEHNTFUWSDVSMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{[(Furan-2-ylmethyl)amino]methyl}-N-methylbenzamide Hydrochloride (CAS 1171752‑03‑6): Chemical Identity and Research Classification


4‑{[(Furan‑2‑ylmethyl)amino]methyl}‑N‑methylbenzamide hydrochloride is a synthetic benzamide derivative containing a furan‑2‑ylmethyl‑aminomethyl substituent at the para‑position and an N‑methyl amide side chain. It is supplied as a hydrochloride salt (molecular formula C₁₄H₁₇ClN₂O₂, MW = 280.75 g mol⁻¹) with a typical purity specification of 95 % [1]. The compound is catalogued by multiple chemical suppliers as a research‑grade building block and fragment‑like scaffold for medicinal chemistry and early‑stage drug discovery programs .

Why Generic Substitution Fails for 4-{[(Furan-2-ylmethyl)amino]methyl}-N-methylbenzamide Hydrochloride (CAS 1171752‑03‑6)


Benzamide derivatives with furan‑containing substituents constitute a structurally diverse class; even subtle modifications to the amine linker, substitution position, or salt form can significantly alter key physicochemical properties such as lipophilicity, hydrogen‑bonding capacity, and aqueous solubility [1]. The hydrochloride salt form of the title compound introduces an additional hydrogen‑bond donor and a higher molecular weight compared to its free‑base analog (CAS 1038284‑30‑8), which directly impacts formulation behaviour, dissolution rate, and compatibility with biological assay conditions [2]. Consequently, substituting a closely related analog without the hydrochloride counter‑ion or with a different substitution pattern cannot be assumed to produce equivalent experimental outcomes, and procurement decisions must be guided by compound‑specific physicochemical data [1][2].

Product‑Specific Quantitative Evidence Guide for 4-{[(Furan-2-ylmethyl)amino]methyl}-N-methylbenzamide Hydrochloride (CAS 1171752‑03‑6)


Hydrochloride Salt Form Provides Higher Hydrogen‑Bond Donor Count Than the Free Base

The hydrochloride salt (target compound) possesses three hydrogen‑bond donors (two N–H, one H–Cl⁻), whereas the corresponding free base (CAS 1038284‑30‑8) contains only two N–H donors [1][2]. An increased hydrogen‑bond donor count is a well‑established contributor to improved aqueous solubility in crystalline salts [3].

Salt selection Hydrogen‑bond donor count Solubility enhancement

Lower Lipophilicity (XLogP3‑AA = 1.2) Relative to N‑(Furan‑2‑ylmethyl)benzamide (LogP = 2.21)

The free‑base form of the target compound has a computed XLogP3‑AA value of 1.2 [1]. In comparison, the simpler analog N‑(furan‑2‑ylmethyl)benzamide (CAS 3952‑30‑5) has a reported LogP of 2.21 . The lower lipophilicity of the target scaffold may confer advantages in terms of aqueous solubility and reduced non‑specific protein binding, both of which are desirable in fragment‑based drug discovery and biochemical screening [2].

Lipophilicity XLogP3 Drug‑likeness

Distinct Molecular‑Weight Threshold (280.75 g mol⁻¹) Relative to Common Furan‑Benzamide Fragment Analogs

With a molecular weight of 280.75 g mol⁻¹ [1], the target hydrochloride lies within the accepted ‘lead‑like’ space (MW ≤ 350 g mol⁻¹) while being heavier than many simpler furan‑benzamide fragments such as N‑(furan‑2‑ylmethyl)benzamide (MW = 201.22 g mol⁻¹) [2] and 4‑(aminomethyl)‑N‑(furan‑2‑ylmethyl)benzamide (MW = 230.26 g mol⁻¹) [3]. This intermediate mass may offer a favourable balance between ligand efficiency and target‑binding surface area during hit‑to‑lead optimization.

Molecular weight Fragment‑based drug discovery Lead‑like properties

Guaranteed Minimum Purity of 95 % Facilitates Reproducible Quantitative Experimentation

The hydrochloride salt is supplied with a manufacturer‑specified minimum purity of 95 % . While many vendor‑supplied analogs also list 95 % purity, the combination of a defined salt stoichiometry and a single‑batch quality‑control standard reduces variability in biological assays compared to free‑base forms, which may exhibit batch‑to‑batch variations in residual solvent content or amorphous/crystalline ratios [1].

Chemical purity Reproducibility Quality assurance

Best Research and Industrial Application Scenarios for 4-{[(Furan-2-ylmethyl)amino]methyl}-N-methylbenzamide Hydrochloride (CAS 1171752‑03‑6)


Fragment‑Based Lead Generation Requiring a Soluble, Intermediate‑Weight Benzamide Scaffold

The compound's hydrochloride salt form, three hydrogen‑bond donors, XLogP3‑AA of 1.2 (free base), and molecular weight of 280.75 g mol⁻¹ make it a suitable starting point for fragment‑based drug discovery programs that prioritize aqueous solubility and lead‑like physicochemical properties. Its lower lipophilicity relative to simpler furan‑benzamide analogs reduces the risk of aggregation and non‑specific binding in biochemical and biophysical assays [1].

Structure–Activity Relationship (SAR) Studies on Furan‑Containing Benzamide Derivatives

Because the para‑aminomethyl linker and N‑methyl amide substituent differentiate this compound from regioisomeric and des‑methyl analogs, it can serve as a core scaffold for systematic SAR exploration. The 95 % purity and defined salt stoichiometry support reproducible concentration‑response measurements across multiple assay platforms .

Kinase or PDE10A Inhibitor Probe Synthesis

N‑Methylbenzamide motifs are recognized pharmacophores in phosphodiesterase 10A (PDE10A) inhibition [2]. While direct PDE10A inhibition data for the target compound are not yet publicly available, its structural features align with known PDE10A inhibitor chemotypes. The hydrochloride salt may be employed as a synthetic intermediate or as a reference compound for generating tool molecules targeting PDE10A or related nucleotide‑binding enzymes.

Anti‑Inflammatory Screening Cascade

Vendor‑reported preliminary data suggest potential anti‑inflammatory activity for this compound class [3]. The target hydrochloride, owing to its favorable solubility profile, could be prioritized in cellular assays (e.g., TNF‑α inhibition in LPS‑stimulated macrophages) where aqueous solubility at the test concentration is critical for accurate potency determination.

Quote Request

Request a Quote for 4-{[(furan-2-ylmethyl)amino]methyl}-N-methylbenzamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.